ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate is a synthetic organic compound with a unique structure that includes an aminophenyl group, a pyrazolium ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate typically involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolium ring. The final product is obtained after esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The pyrazolium ring can be reduced to form pyrazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The pyrazolium ring can participate in electron transfer reactions, affecting cellular redox states. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(3-nitrophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate
- Ethyl 1-(3-chlorophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate
- Ethyl 1-(3-methoxyphenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate
Uniqueness
Ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate is unique due to the presence of the aminophenyl group, which imparts specific reactivity and biological activity
Properties
Molecular Formula |
C13H16N3O2+ |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
ethyl 1-(3-aminophenyl)-5-methyl-4H-pyrazol-1-ium-4-carboxylate |
InChI |
InChI=1S/C13H16N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8,12H,3,14H2,1-2H3/q+1 |
InChI Key |
CXRQITBZOHHAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=N[N+](=C1C)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.